molecular formula C23H26ClNO5S2 B12808174 KT2-962 free acid CAS No. 129648-97-1

KT2-962 free acid

Cat. No.: B12808174
CAS No.: 129648-97-1
M. Wt: 496.0 g/mol
InChI Key: ONMQCKPUEFDWIX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of KT2-962 free acid involves several steps, starting with the preparation of the azulene core. The azulene core is then functionalized with an isopropyl group at the 6-position and a butyl chain at the 3-position. The butyl chain is further modified with a p-chlorobenzenesulfonylamino group.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

KT2-962 free acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can modify the sulfonylamino group.

    Substitution: The compound can undergo substitution reactions, particularly at the p-chlorobenzenesulfonylamino group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

KT2-962 free acid has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of azulene derivatives.

    Biology: The compound is used to investigate the role of thromboxane A2 receptors in various biological processes.

    Medicine: this compound is explored for its potential therapeutic effects in treating asthma, migraine disorders, and reperfusion injury.

    Industry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

KT2-962 free acid exerts its effects by antagonizing thromboxane A2 receptors. This action inhibits the binding of thromboxane A2, a potent vasoconstrictor and platelet aggregator, to its receptor. By blocking this interaction, this compound helps to reduce vasoconstriction and platelet aggregation, which can be beneficial in conditions like myocardial ischemia and reperfusion injury .

Comparison with Similar Compounds

KT2-962 free acid is compared with other thromboxane A2 receptor antagonists, such as daltroban. While both compounds share similar mechanisms of action, this compound has unique properties, such as its ability to scavenge free radicals. This additional property enhances its cardioprotective effects, making it more effective in reducing myocardial infarct size and preventing ventricular fibrillation during ischemic events .

Similar compounds include:

Properties

CAS No.

129648-97-1

Molecular Formula

C23H26ClNO5S2

Molecular Weight

496.0 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)sulfonylamino]butyl]-6-propan-2-ylazulene-1-sulfonic acid

InChI

InChI=1S/C23H26ClNO5S2/c1-16(2)17-6-12-21-18(15-23(32(28,29)30)22(21)13-7-17)5-3-4-14-25-31(26,27)20-10-8-19(24)9-11-20/h6-13,15-16,25H,3-5,14H2,1-2H3,(H,28,29,30)

InChI Key

ONMQCKPUEFDWIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)O)CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1

Origin of Product

United States

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